molecular formula C19H18ClNO4 B12932957 4-(2-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

4-(2-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

Cat. No.: B12932957
M. Wt: 359.8 g/mol
InChI Key: SIVURWGWAFBFKR-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a chlorophenyl group and a phenylmethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Substitution Reactions:

    Esterification: The phenylmethoxycarbonyl group can be introduced via esterification reactions using phenylmethanol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(2-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 4-(2-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid.

    Chlorophenyl Compounds: Other compounds containing the chlorophenyl group, such as chlorophenylacetic acid, exhibit similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of both the chlorophenyl and phenylmethoxycarbonyl groups imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H18ClNO4

Molecular Weight

359.8 g/mol

IUPAC Name

4-(2-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C19H18ClNO4/c20-17-9-5-4-8-14(17)15-10-21(11-16(15)18(22)23)19(24)25-12-13-6-2-1-3-7-13/h1-9,15-16H,10-12H2,(H,22,23)

InChI Key

SIVURWGWAFBFKR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3Cl

Origin of Product

United States

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